High-Grade Enantiomeric Purity: (S)-3-Aminobutanenitrile Hydrochloride vs. Racemic and (R)-Enantiomer Specifications
For procurement of chiral intermediates, enantiomeric excess (ee) is a critical quality attribute. Commercially available (S)-3-aminobutanenitrile hydrochloride can be sourced with both chemical purity and chiral purity specifications exceeding 99.0% [1]. In contrast, the racemic 3-aminobutanenitrile (CAS 16750-40-6) lacks any defined chiral purity by definition, and typical vendor specifications for the (R)-enantiomer hydrochloride are not consistently reported with comparable high-grade chiral purity claims in publicly accessible sources. The ability to procure material with validated ee >99.0% reduces the burden of in-house chiral analytical method development and minimizes the risk of introducing enantiomeric impurities that can propagate through multi-step syntheses.
| Evidence Dimension | Enantiomeric purity specification (ee) |
|---|---|
| Target Compound Data | >99.0% chiral purity available |
| Comparator Or Baseline | Racemic 3-aminobutanenitrile: 0% ee by definition; (R)-enantiomer: comparable high-grade ee specifications not consistently documented in public vendor sources |
| Quantified Difference | Target compound provides >99.0% ee vs. 0% ee for racemate; no directly comparable public high-grade ee specification identified for (R)-enantiomer |
| Conditions | Vendor specification for high-grade product |
Why This Matters
Validated high enantiomeric purity eliminates the need for costly downstream chiral separation and ensures the stereochemical integrity of subsequent synthetic steps.
- [1] Jeci. Comprehensive Introduction to (S)-3-Aminobutanenitrile Hydrochloride. View Source
